molecular formula C23H46 B011327 Heptadecylcyclohexane CAS No. 19781-73-8

Heptadecylcyclohexane

Cat. No. B011327
CAS RN: 19781-73-8
M. Wt: 322.6 g/mol
InChI Key: VLHZQNGNJQYAIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic compounds, including those similar to Heptadecylcyclohexane, often involves elimination reactions and cycloaddition strategies. For instance, bicyclo[4.1.0]hept-1,6-ene compounds have been generated through the elimination of chloro and silyl groups, demonstrating a methodology that could be adapted for Heptadecylcyclohexane synthesis (Billups et al., 1996).

Molecular Structure Analysis

The structural analysis of cyclohexane derivatives reveals significant insights into the molecular configuration and spatial arrangement of atoms. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures. For example, the structure of bicyclic compounds bearing cyclohexane rings has been determined, providing a framework for understanding the molecular structure of Heptadecylcyclohexane (Moring et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of cyclohexane derivatives, including those similar to Heptadecylcyclohexane, involves various reactions such as hydrogenation, oxidation, and cycloaddition. These reactions are pivotal in modifying the chemical structure for desired applications (Doolittle et al., 1987).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for the practical application of chemical compounds. Studies on similar bicyclic compounds have shed light on these aspects, which can be instrumental in predicting the behavior of Heptadecylcyclohexane under various conditions (Ray & Mukherjee, 2022).

Chemical Properties Analysis

The chemical properties of Heptadecylcyclohexane, including reactivity, stability, and functional group compatibility, can be inferred from the study of bicyclic compounds. Catalytic desymmetrization and functionalization strategies provide insights into the manipulation of such compounds for targeted chemical synthesis (Ray & Mukherjee, 2022).

Scientific Research Applications

  • Organic Electronics and Photovoltaics : Bicyclo[4.1.0]hept-1,6-ene, with low energy barriers to flexing along its fused double bond, shows promise for applications in organic electronics and photovoltaics (Billups et al., 1996).

  • Drug Discovery : Substituted, heterocyclic spiro[3.3]heptanes have been synthesized, offering potential as stable alternatives to 1,3-heteroatom-substituted cyclohexanes in drug discovery (Burkhard et al., 2010).

  • Catalytic Oxidation : Advances in the catalytic oxidation of cyclohexene provide valuable synthetic intermediates for both academic and industrial applications (Cao et al., 2018).

  • Chromatography : The stability of Arizona liquid systems in countercurrent chromatography is affected by different alkanes, including heptane, highlighting the importance of solvent choice in chromatographic separations (Berthod et al., 2005).

  • Catalyst Deactivation Studies : The deactivation of catalysts in the reaction of methylcyclohexane and n-heptane has been studied, providing insights into the mechanisms of catalytic processes (Doolittle et al., 1987).

  • Pharmaceutical Research : Norbornane compounds, related to heptane structures, have gained importance in pharmaceutical research due to their unique molecular shape and voluminous carbon skeleton (Buchbauer et al., 1999).

  • Alkane Hydroxylation : Alkane hydroxylation catalyzed by metalloporphyrins involves different active oxygen species, providing insights into the oxidation mechanisms of alkanes (Mansuy et al., 1982).

  • Microbial Degradation : Microbial organisms can degrade and assimilate n-alkyl-substituted cycloalkanes, an important consideration for environmental and biotechnological applications (Beam & Perry, 1974).

Safety And Hazards

In case of exposure to Heptadecylcyclohexane, it’s advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak4.


Future Directions

I couldn’t find specific information on the future directions of Heptadecylcyclohexane.


properties

IUPAC Name

heptadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZQNGNJQYAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173489
Record name Heptadecylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecylcyclohexane

CAS RN

19781-73-8
Record name Heptadecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecylcyclohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
JA Dixon, SG Clark - Journal of Chemical and Engineering Data, 1959 - ACS Publications
DISCUSSION It is interesting to consider how these physical prop-perty effects may arise from thestructural changes in the molecules. Although each of the polymethylbenzenes …
Number of citations: 12 pubs.acs.org
HW Beam, JJ Perry - Journal of Bacteriology, 1974 - Am Soc Microbiol
… These microorganisms utilized heptadecylcyclohexane and dodecylcyclohexane as the sole source of carbon and energy. Neither methylcyclohexane nor ethylcyclohexane was …
Number of citations: 102 journals.asm.org
D Koma, Y Sakashita, K Kubota, Y Fujii… - Applied microbiology …, 2004 - Springer
… On the other hand, alkylcyclohexanes with a long alkyl side chain, such as dodecylcyclohexane and heptadecylcyclohexane, are degraded by an alkyl side chain oxidation pathway. In …
Number of citations: 34 link.springer.com
RK Shayakhmetova, EM Khamitov - Russian Journal of Physical Chemistry …, 2021 - Springer
… We therefore built a system containing 38 pentacosane molecules, 31 heptadecylcyclohexane molecules, 24 pentadecylbenzene molecules, and a Ni 468 nanocluster (Fig. 5). …
Number of citations: 4 link.springer.com
L Feinberg Edgar, IN Ramage Paul… - …, 1980 - microbiologyresearch.org
… In contrast, the proportion of Arthrobacter CA1 rapidly declined to a stable, low proportion in a mixed culture when heptadecylcyclohexane was provided as the carbon source, the ratio …
Number of citations: 26 www.microbiologyresearch.org
EH Gruger Jr, MM Wekell, PA Robisch - Fate and effects of petroleum …, 1977 - Elsevier
… , 1-phenyldodecane, and heptadecylcyclohexane. The mixtures were fed separately in … , 1-phenyldodecane, and heptadecylcyclohexane. The mixtures were fed separately in Oregon …
Number of citations: 16 www.sciencedirect.com
EH Gruger Jr, MM Wekell… - Fate and Effects of …, 2013 - books.google.com
… mixture consisted of n-pentadecane, 2, 3-benzothiophene, 2, 6-dimethyl-and 2, 3, 6-trimethylnaphthalene, fluorene, phenanthrene, l-phenyldodecane, and heptadecylcyclohexane. The …
Number of citations: 0 books.google.com
OK Mejeha, IM Head, A Sherry, CM McCann, P Leary… - Chemosphere, 2019 - Elsevier
… with a known quantity of heptadecylcyclohexane internal standard. The hydrocarbon … by comparison to the internal standard (n-heptadecylcyclohexane). n-alkane extraction efficiencies …
Number of citations: 11 www.sciencedirect.com
CE Heine, MM Geddes - Organic mass spectrometry, 1994 - Wiley Online Library
High‐boiling hydrocarbons often yield abundant [M — 2H] +. ions under the conditions of field desorption mass spectrometry (FDMS). This work evaluated [M — 2H] +. formation from …
MA Kioumourtzoglou, A Zanobetti, JD Schwartz… - Environmental …, 2013 - Springer
… low, with only two cyclohexanes, heptadecylcyclohexane and nonadecylcyclohexane, having more than … Concentrations of heptadecylcyclohexane were similar across all cities, while of …
Number of citations: 22 link.springer.com

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